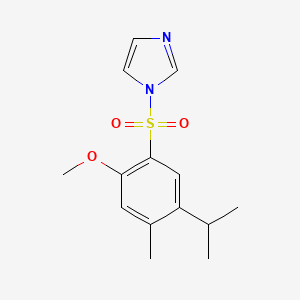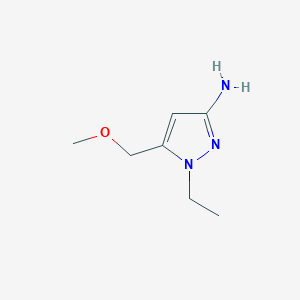![molecular formula C18H29F3N2O6 B2541027 8-O-Tert-butyl 3-O-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate;2,2,2-trifluoroacetic acid CAS No. 2580179-30-0](/img/structure/B2541027.png)
8-O-Tert-butyl 3-O-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate;2,2,2-trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-O-Tert-butyl 3-O-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate;2,2,2-trifluoroacetic acid is a useful research compound. Its molecular formula is C18H29F3N2O6 and its molecular weight is 426.433. The purity is usually 95%.
BenchChem offers high-quality 8-O-Tert-butyl 3-O-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate;2,2,2-trifluoroacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-O-Tert-butyl 3-O-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate;2,2,2-trifluoroacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Microbial Degradation of Ethers
One significant area of research involves the microbial degradation of compounds like methyl tert-butyl ether (MTBE) and tert-butyl alcohol (TBA), which are related to the chemical functionalities in your query. Studies have explored the degradation pathways and environmental fate of these compounds, highlighting the role of microbial action in breaking down pollutants in subsurface environments and water systems. For instance, Schmidt et al. (2004) detailed the thermodynamics and aerobic degradation pathways of MTBE and TBA, emphasizing the potential of compound-specific isotope analysis (CSIA) for identifying and quantifying degradation processes of these recalcitrant compounds (Schmidt, Schirmer, Weiss, & Haderlein, 2004).
Environmental Impact of Perfluoroalkyl Substances
Research on perfluoroalkyl acids (PFAs) and their derivatives, such as perfluorooctane sulfonate (PFOS) and perfluorooctanoic acid (PFOA), reflects concerns about their persistence in the environment and potential health risks. Lau et al. (2004) provided an overview of the developmental toxicity of these compounds, shedding light on their widespread presence in humans and the environment and the need for further research to understand their hazards (Lau, Butenhoff, & Rogers, 2004).
Degradation of Polyfluoroalkyl Chemicals
The biodegradability of polyfluoroalkyl chemicals in the environment has been a focal point of research due to their toxic profiles and persistence. Liu and Avendaño (2013) reviewed environmental biodegradability studies, emphasizing the need for further investigation into the degradation pathways and potential of microbial action to break down these substances (Liu & Avendaño, 2013).
Decomposition of Methyl Tert-Butyl Ether
Hsieh et al. (2011) explored the decomposition of methyl tert-butyl ether (MTBE) using a cold plasma reactor, highlighting an innovative approach to addressing pollution from oxygenates in gasoline. This study demonstrates the potential of radio frequency (RF) plasma reactors for effective pollutant degradation (Hsieh, Tsai, Chang, & Tsao, 2011).
Eigenschaften
IUPAC Name |
8-O-tert-butyl 3-O-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O4.C2HF3O2/c1-5-21-13(19)12-10-16(11-17-12)6-8-18(9-7-16)14(20)22-15(2,3)4;3-2(4,5)1(6)7/h12,17H,5-11H2,1-4H3;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSANBQTORDWSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2(CCN(CC2)C(=O)OC(C)(C)C)CN1.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29F3N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-O-Tert-butyl 3-O-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate;2,2,2-trifluoroacetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3,4-difluorobenzamide](/img/structure/B2540947.png)
![2-[1-(Oxolan-3-ylmethyl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2540948.png)
![2-[2-Oxo-2-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethyl]pyridazin-3-one](/img/structure/B2540949.png)


![2-(Trifluoromethyl)-6-[[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyridine](/img/structure/B2540952.png)
![1-[3-(2-Methoxyphenoxy)propyl]-5-methylindole-2,3-dione](/img/structure/B2540955.png)
![Methyl 2-[(2-chlorophenyl)methylsulfanyl]-3-(2-morpholin-4-ylethyl)-4-oxoquinazoline-7-carboxylate](/img/structure/B2540956.png)


![6-Ethoxy-3-(4-fluorobenzoyl)-1-[(4-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2540964.png)

![N-(2-furylmethyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2540967.png)